molecular formula C6H11ClO2 B1587596 Neopentyl chloroformate CAS No. 20412-38-8

Neopentyl chloroformate

Cat. No. B1587596
CAS RN: 20412-38-8
M. Wt: 150.6 g/mol
InChI Key: JUUBFHLPTCPVBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neopentyl chloroformate is a branched primary alkyl chloroformate . It is a useful protecting agent during peptide synthesis . It has been used in the preparation of a mixture of 11,12-dimethyltetradecanoic acid and 11-ethyl-12-methyltridecanoic acid .


Molecular Structure Analysis

The molecular formula of Neopentyl chloroformate is C6H11ClO2 . It has a molecular weight of 150.60 g/mol .


Chemical Reactions Analysis

The specific rates of solvolysis of neopentyl chloroformate have been determined in 21 pure and binary solvents at 45.0 °C . In most solvents, the values are essentially identical to those for ethyl and n-propyl chloroformates .


Physical And Chemical Properties Analysis

Neopentyl chloroformate has a vapor pressure of −0.65 psi at 20 °C . Its refractive index is n20/D 1.410 (lit.) . It has a boiling point of 55 °C/36 mmHg (lit.) and a density of 1.003 g/mL at 25 °C (lit.) .

Scientific Research Applications

Application 1: Solvolysis Studies

  • Specific Scientific Field : Chemistry, specifically Physical Organic Chemistry .
  • Summary of the Application : Neopentyl chloroformate is used in solvolysis studies. Solvolysis is a type of nucleophilic substitution or elimination reaction in which the nucleophile is a solvent molecule .
  • Methods of Application or Experimental Procedures : The specific rates of solvolysis of neopentyl chloroformate have been determined in 21 pure and binary solvents at 45.0 °C . The rates of solvolysis in most solvents are essentially identical to those for ethyl and n-propyl chloroformates .

Application 2: Peptide Synthesis

  • Specific Scientific Field : Biochemistry, specifically Peptide Synthesis .
  • Summary of the Application : Neopentyl chloroformate is used as a protecting agent during peptide synthesis . Protecting groups are functional groups which are used in chemistry to prevent unwanted reactions from occurring during synthesis.
  • Results or Outcomes : The use of neopentyl chloroformate as a protecting agent can help to increase the efficiency and yield of peptide synthesis by preventing unwanted side reactions .

Application 3: Preparation of Fatty Acids

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : Neopentyl chloroformate is used in the preparation of fatty acids . Fatty acids are carboxylic acids with long aliphatic chains, which are either saturated or unsaturated. They play a vital role in numerous biological functions.
  • Methods of Application or Experimental Procedures : Neopentyl chloroformate was used in the preparation of a mixture of 11,12-dimethyltetradecanoic acid and 11-ethyl-12-methyltridecanoic acid . The specific methods of application or experimental procedures can vary depending on the specific fatty acid being synthesized.
  • Results or Outcomes : The use of neopentyl chloroformate in the preparation of these fatty acids can help to increase the efficiency and yield of the synthesis .

Safety And Hazards

Neopentyl chloroformate is classified as a dangerous good for transport and may be subject to additional shipping charges . It is flammable and toxic if inhaled . It can cause severe skin burns and eye damage . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

properties

IUPAC Name

2,2-dimethylpropyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2/c1-6(2,3)4-9-5(7)8/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUBFHLPTCPVBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391707
Record name Neopentyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neopentyl chloroformate

CAS RN

20412-38-8
Record name Neopentyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Neopentyl chloroformate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Neopentyl chloroformate
Reactant of Route 2
Reactant of Route 2
Neopentyl chloroformate
Reactant of Route 3
Reactant of Route 3
Neopentyl chloroformate
Reactant of Route 4
Neopentyl chloroformate
Reactant of Route 5
Reactant of Route 5
Neopentyl chloroformate
Reactant of Route 6
Reactant of Route 6
Neopentyl chloroformate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.